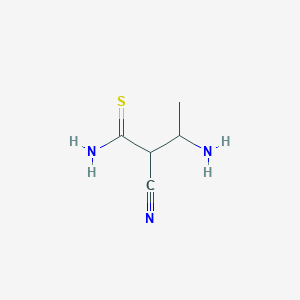

3-Amino-2-cyano-thiobutyramide

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-Amino-2-cyano-thiobutyramide involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions can vary, but one common method involves stirring without solvent at room temperature .Molecular Structure Analysis

The molecular formula of 3-Amino-2-cyano-thiobutyramide is C5H8N2OS. Its molecular weight is 143.21 g/mol.Chemical Reactions Analysis

Cyanoacetamide-N-derivatives, such as 3-Amino-2-cyano-thiobutyramide, are considered one of the most important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Aplicaciones Científicas De Investigación

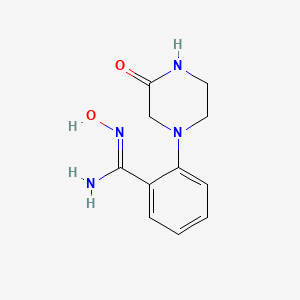

Synthesis of 3-amino-1-benzothiophene-2-carbonitriles

Field

Chemistry of Heterocyclic Compounds

Application

3-Amino-2-cyano-thiobutyramide is used in the synthesis of 3-amino-1-benzothiophene-2-carbonitriles . The 1-benzothiophene scaffold forms the basic structural fragment of a number of antimicrobial, antitumor, antifungal drugs, hormonal modulators, and antioxidants .

Method

A simple one-step protocol for the synthesis of 3-amino-1-benzothiophene-2-carbonitriles from commercially or synthetically readily available S-(cyanomethyl) O-ethyl carbodithionate and 2-fluorobenzonitriles was developed .

Results

The synthesis of such compounds is realized mainly via a tandem of nucleophilic substitution – intramolecular condensation reactions . The reaction did not proceed under the previously proposed conditions, that is, by the action of Cs2CO3 in MeOH. It was possible to obtain the target product in the polar aprotic solvent DMSO in the presence of DBU, a potent non-nucleophilic base .

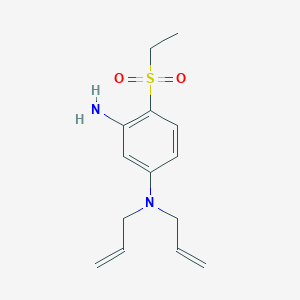

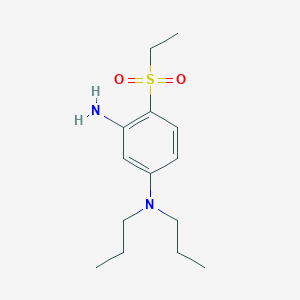

Synthesis of AnthranilicDiamides Insecticide

Field

Materials Science and Engineering

Application

3-Amino-2-cyano-thiobutyramide is used in the synthesis of Cholrantraniliprole and Cyantraniliprole, two novel anthranilicdiamides broad-spectrum insecticides developed by DupontCompany . These insecticides have the advantages of novel structure, particular mechanism, excellent insecticidal activity .

Method

2,3-Dichloropyridine and 2-amino-3-methylbenzoic acid as simple raw material have been used to synthesize Cholrantraniliprole and Cyantraniliprole respectively by nine-step and ten-step reaction . New synthetic methods such as one-pot synthesis were introduced .

Results

The total yield of Cholrantraniliprole, increased 30% than literature, is about 50%. And the total yield of Cyantraniliprole, increased 25% than literature, is about 44% .

Green and Mechanochemical One-Pot Multicomponent Synthesis of Bioactive 2-amino-4H-benzo[b]pyrans

Field

Green Chemistry

Application

3-Amino-2-cyano-thiobutyramide is used in the synthesis of bioactive 2-amino-4H-benzo[b]pyrans . These compounds have potential applications in the field of medicinal chemistry due to their bioactive properties .

Method

The synthesis is achieved by grinding of various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .

Results

The developed catalyst not only possesses immense potential to accelerate the synthesis of bioactive pyran derivatives but also exhibits several remarkable attributes like broad functional group tolerance, durability, improved yield, reusability, and recyclability .

Herbicidally Active 3-amino-2-cyano-acrylic Acid Esters

Field

Agricultural Chemistry

Application

3-Amino-2-cyano-thiobutyramide is used in the synthesis of herbicidally active 3-amino-2-cyano-acrylic acid esters . These compounds have potential applications as herbicides .

Method

The synthesis involves the reaction of 3-Amino-2-cyano-thiobutyramide with various alkoxyalkyl or benzyloxyalkyl groups .

Results

The resulting 3-amino-2-cyano-acrylic acid esters exhibit herbicidal activity .

Safety And Hazards

Propiedades

IUPAC Name |

3-amino-2-cyanobutanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-3(7)4(2-6)5(8)9/h3-4H,7H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJBMKMSTYYIIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C#N)C(=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-cyano-thiobutyramide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1398366.png)

![N-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1398380.png)